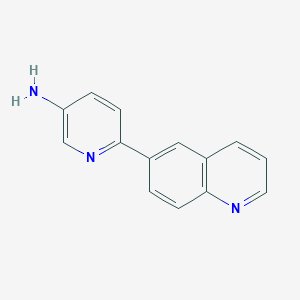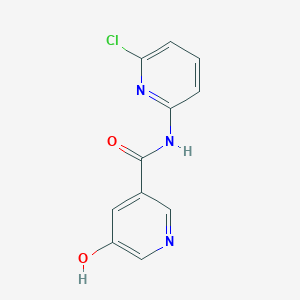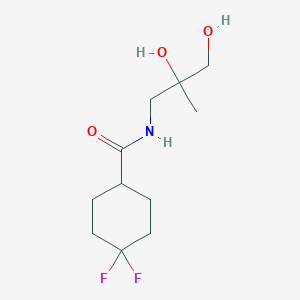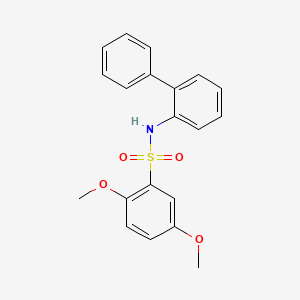![molecular formula C11H21NO4S B7627634 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological and biochemical effects.
作用機序
2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol works by inhibiting the enzyme 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in pain sensation, mood regulation, and appetite. Inhibition of 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol leads to an increase in endocannabinoid levels, which in turn leads to the physiological and biochemical effects observed with 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol.
Biochemical and Physiological Effects:
2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Finally, it has been shown to have an effect on appetite regulation, reducing food intake in animal models of obesity.
実験室実験の利点と制限
One advantage of using 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol in lab experiments is its potency and selectivity for 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol inhibition. This allows for precise manipulation of endocannabinoid levels in the body. However, one limitation is its relatively low solubility in water, which can make dosing difficult in certain experiments.
将来の方向性
There are several future directions for research on 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential therapeutic use in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to determine the long-term effects of 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol inhibition and the potential for adverse effects in humans.
Conclusion:
In conclusion, 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol is a potent and selective inhibitor of 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol that has shown promise in preclinical studies for its potential therapeutic use in a variety of conditions. Its mechanism of action involves the inhibition of 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol, leading to an increase in endocannabinoid levels and a variety of physiological and biochemical effects. While there are limitations to its use in lab experiments, further research is needed to determine its potential therapeutic use in humans and its long-term effects.
合成法
The synthesis of 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol involves several steps. The first step involves the reaction of piperidine with cyclopropylmethylsulfonyl chloride to form 1-(Cyclopropylmethylsulfonyl)piperidine. This intermediate is then reacted with ethylene oxide to form 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol. The overall yield of this synthesis method is around 50%.
科学的研究の応用
2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. It has also been studied for its potential use in the treatment of addiction, obesity, and neurodegenerative diseases.
特性
IUPAC Name |
2-[1-(cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c13-7-8-16-11-3-5-12(6-4-11)17(14,15)9-10-1-2-10/h10-11,13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONNGDXDLFNXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)N2CCC(CC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)
![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)

